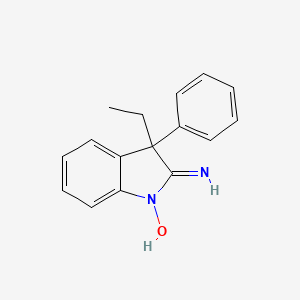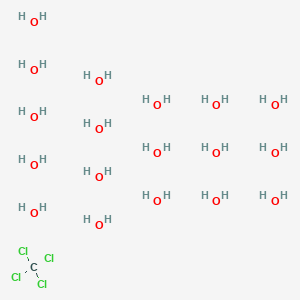
Tetrachloromethane--water (1/18)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloromethane–water (1/18) is a binary system consisting of tetrachloromethane (also known as carbon tetrachloride) and water. Tetrachloromethane is an organic compound with the formula CCl₄. It is a colorless, volatile liquid with a characteristic odor and was historically used as an industrial solvent . The combination of tetrachloromethane and water is of interest due to the unique solubility and interaction properties of these two substances .
準備方法
Synthetic Routes and Reaction Conditions
Tetrachloromethane can be synthesized through the chlorination of methane or carbon disulfide. The reaction involves the substitution of hydrogen atoms in methane with chlorine atoms, typically using ultraviolet light or a catalyst to initiate the reaction .
Industrial Production Methods
Industrially, tetrachloromethane is produced by the chlorination of methane in the presence of a catalyst at high temperatures. The process involves multiple stages of chlorination, resulting in the formation of tetrachloromethane along with other chlorinated methane derivatives .
化学反応の分析
Types of Reactions
Tetrachloromethane primarily undergoes substitution reactions. It does not react with water under normal conditions, forming a separate layer when mixed . it can undergo thermal decomposition at high temperatures, producing hydrogen chloride and phosgene in the presence of air and metals .
Common Reagents and Conditions
Thermal Decomposition: At temperatures above 300°C, tetrachloromethane decomposes to form hydrogen chloride and phosgene.
Catalytic Reactions: In the presence of catalysts, tetrachloromethane can undergo various substitution reactions.
Major Products
- Hydrogen Chloride (HCl)
- Phosgene (COCl₂)
科学的研究の応用
Tetrachloromethane–water systems are studied for their solubility properties and interactions. Tetrachloromethane is used in various scientific research applications, including:
- Environmental Studies : Analysis of volatile organic compounds in water using techniques like gas chromatography-mass spectrometry (GC-MS) .
- Chemical Research : Studying the solubility and interaction of organic compounds with water .
- Industrial Applications : Historically used as a solvent in the production of refrigerants and other chemicals .
作用機序
類似化合物との比較
Similar Compounds
- Chloroform (CHCl₃)
- Dichloromethane (CH₂Cl₂)
- Trichloromethane (CHCl₃)
Uniqueness
Tetrachloromethane is unique due to its non-reactivity with water and its ability to form a separate layer when mixed. This property distinguishes it from other chlorinated methanes like chloroform and dichloromethane, which have different solubility and reactivity profiles .
特性
CAS番号 |
61414-07-1 |
|---|---|
分子式 |
CH36Cl4O18 |
分子量 |
478.1 g/mol |
IUPAC名 |
tetrachloromethane;octadecahydrate |
InChI |
InChI=1S/CCl4.18H2O/c2-1(3,4)5;;;;;;;;;;;;;;;;;;/h;18*1H2 |
InChIキー |
OXAUDYPNDIHZFB-UHFFFAOYSA-N |
正規SMILES |
C(Cl)(Cl)(Cl)Cl.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
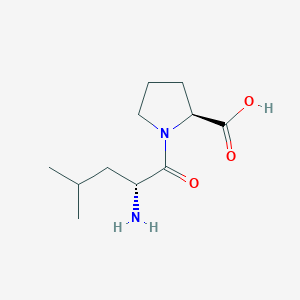
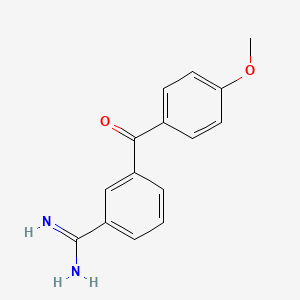
![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
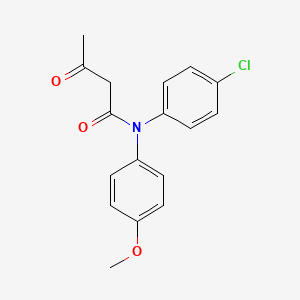
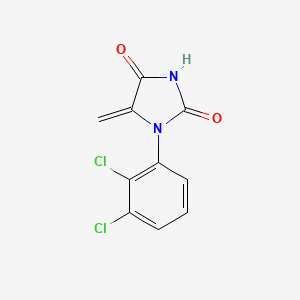
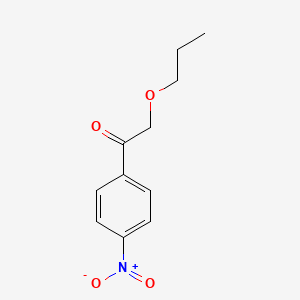
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
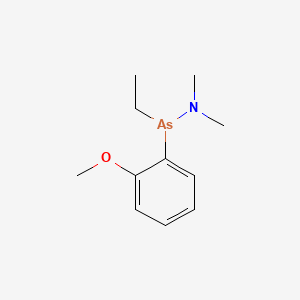
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
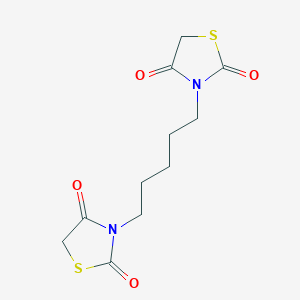
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
